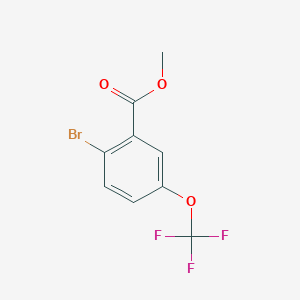

Methyl 2-bromo-5-(trifluoromethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-bromo-5-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H6BrF3O3 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-(trifluoromethoxy)benzoate” is 1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(trifluoromethoxy)benzoate” has a molecular weight of 299.04 . It is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Ortho-trifluoromethoxylated aniline derivatives show promising pharmacological and biological properties. A user-friendly protocol has been developed for the synthesis of these compounds using Methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating their potential as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Aryne Route to Trifluoromethoxynaphthalenes

The aryne route provides access to 1- and 2-(trifluoromethoxy)naphthalenes, which could have various applications in organic synthesis and material science. This method involves treating bromo-trifluoromethoxybenzenes with lithium diisopropylamide to generate intermediates that can be further processed into valuable naphthalene derivatives (M. Schlosser & E. Castagnetti, 2001).

Asymmetric Intermolecular Bromotrifluoromethoxylation

An asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes has been developed using trifluoromethyl aryl sulfonate as a new trifluoromethoxylation reagent. This reaction demonstrates the potential for introducing trifluoromethoxy groups into new drugs and agrochemicals, enhancing their properties due to the strongly electron-withdrawing nature and high lipophilicity of these groups (Shuo Guo et al., 2017).

Synthesis of Fluorinated Compounds

The preparation of fluorinated compounds, including those with trifluoromethoxy groups, is of significant interest due to their applications in polymers, blood substitutes, pharmaceuticals, and pesticides. Various synthetic routes have been explored, demonstrating the versatility and challenges in synthesizing these compounds and highlighting their importance across different fields of chemistry and material science (J. Gupton et al., 1983).

Trifluoromethoxylation of Aliphatic Substrates

A direct trifluoromethoxylation of aliphatic substrates has been achieved using 2,4-dinitro(trifluoromethoxy)benzene. This method opens up new pathways for the synthesis of aliphatic trifluoromethyl ethers, showcasing the expanding toolkit available for incorporating trifluoromethoxy groups into organic molecules (Olivier Marrec et al., 2010).

Safety and Hazards

“Methyl 2-bromo-5-(trifluoromethoxy)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary targets of Methyl 2-bromo-5-(trifluoromethoxy)benzoate are currently unknown. This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biological molecules, altering their function or structure

Propriétés

IUPAC Name |

methyl 2-bromo-5-(trifluoromethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETHWZNVMZUZKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448979 |

Source

|

| Record name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |

CAS RN |

1150114-81-0 |

Source

|

| Record name | Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)